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Compound of Interest

Compound Name:
2-(Chloromethyl)-5-(3-

methylphenyl)-1,3,4-oxadiazole

Cat. No.: B1348105 Get Quote

Spectral Characterization
Detailed spectral data is essential for the unambiguous identification and purity assessment of

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. While specific experimental spectra

for this compound are not available in the searched literature, the expected spectral

characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the title

compound are summarized in Table 2.

Table 2: Predicted NMR Spectral Data for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-
oxadiazole
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¹H NMR

(Predicted)
δ (ppm) Multiplicity Integration Assignment

Aromatic-H 7.20 - 7.90 m 4H Ar-H

Methylene-H ~4.80 s 2H -CH₂Cl

Methyl-H ~2.40 s 3H Ar-CH₃

¹³C NMR

(Predicted)
δ (ppm) Assignment

Oxadiazole-C ~165
C=N

(Oxadiazole)

Oxadiazole-C ~163
C=N

(Oxadiazole)

Aromatic-C 120 - 140 Ar-C

Methylene-C ~35 -CH₂Cl

Methyl-C ~21 Ar-CH₃

Predicted chemical shifts are based on typical values for similar 1,3,4-oxadiazole derivatives

and are relative to tetramethylsilane (TMS) in a solvent like CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

expected characteristic absorption bands for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-
oxadiazole are listed in Table 3.

Table 3: Predicted IR Spectral Data for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-
oxadiazole
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium
Aliphatic C-H stretch (CH₃ and

CH₂)

1620 - 1600 Medium-Strong C=N stretch (Oxadiazole ring)

1580 - 1450 Medium-Strong Aromatic C=C stretch

1250 - 1200 Strong
C-O-C stretch (Oxadiazole

ring)

1070 - 1020 Medium-Strong N-N stretch (Oxadiazole ring)

800 - 700 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and elemental composition. The expected mass

spectral data are presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-
oxadiazole

m/z Relative Intensity (%) Assignment

208/210 High
[M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl

isotopes)

173 Medium [M-Cl]⁺

116 High

[C₈H₈N]⁺ (fragment from

cleavage of the oxadiazole

ring)

91 High [C₇H₇]⁺ (tolyl fragment)
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Potential Biological Activities and Signaling
Pathways
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities. While

specific studies on 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole are not available,

based on the activities of structurally similar compounds, it is plausible that this molecule may

possess antimicrobial and anticancer properties.

Antimicrobial Activity
Many 1,3,4-oxadiazole derivatives have demonstrated potent activity against a variety of

bacterial and fungal strains. The mechanism of action often involves the inhibition of essential

microbial enzymes or disruption of cell wall synthesis. The presence of the lipophilic 3-

methylphenyl group and the reactive chloromethyl group in the title compound could contribute

to its potential as an antimicrobial agent.

Anticancer Activity
The 1,3,4-oxadiazole scaffold is present in several compounds with demonstrated anticancer

activity. These compounds can act through various mechanisms, including the inhibition of

kinases, tubulin polymerization, or topoisomerases, leading to the induction of apoptosis in

cancer cells.

A hypothetical signaling pathway that could be targeted by a 1,3,4-oxadiazole derivative with

anticancer properties is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in

cancer. Inhibition of this pathway can lead to decreased cell proliferation, survival, and

angiogenesis.
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Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization,

as well as a potential biological screening cascade for 2-(Chloromethyl)-5-(3-
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methylphenyl)-1,3,4-oxadiazole.
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Caption: General workflow for synthesis and characterization.
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Caption: Potential biological screening cascade.

Conclusion
2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound with

significant potential for further investigation in the field of medicinal chemistry. This technical

guide has provided a summary of its physicochemical properties, outlined a general synthetic

strategy, and presented predicted spectral data for its characterization. Based on the extensive

research on the 1,3,4-oxadiazole scaffold, this compound is a promising candidate for

screening for antimicrobial and anticancer activities. The detailed experimental protocols and

workflows provided herein offer a solid foundation for researchers to synthesize, characterize,

and evaluate the biological potential of this and structurally related molecules. Further studies
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are warranted to confirm the predicted properties and to explore the full therapeutic potential of

this compound.

To cite this document: BenchChem. [Characterization of 2-(Chloromethyl)-5-(3-
methylphenyl)-1,3,4-oxadiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348105#characterization-of-2-chloromethyl-5-3-
methylphenyl-1-3-4-oxadiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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